molecular formula C7H11NO4 B145321 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 134250-76-3

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B145321
CAS No.: 134250-76-3
M. Wt: 173.17 g/mol
InChI Key: PNXXTNFAEIJNDV-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with methyl chloroformate under controlled conditions to introduce the methoxycarbonyl group. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrolidine compounds.

Scientific Research Applications

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxycarbonyl and carboxylic acid groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but lacking the methoxycarbonyl group.

    N-Methylpyrrolidine-2-carboxylic acid: Another derivative with a methyl group instead of a methoxycarbonyl group, leading to different chemical properties and reactivity.

Properties

IUPAC Name

1-methoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXXTNFAEIJNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456117
Record name 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134250-76-3
Record name N-Carbomethoxy proline, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134250763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBOMETHOXY PROLINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EPY6RQW0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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